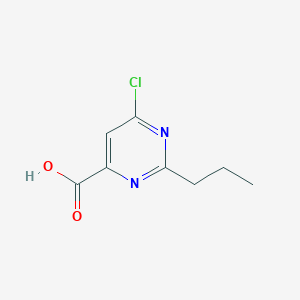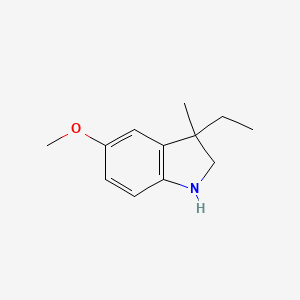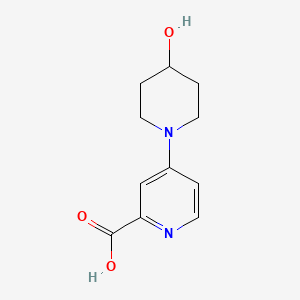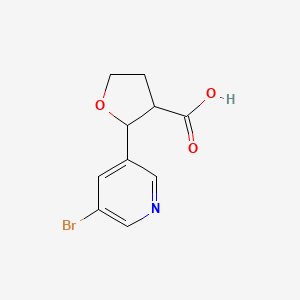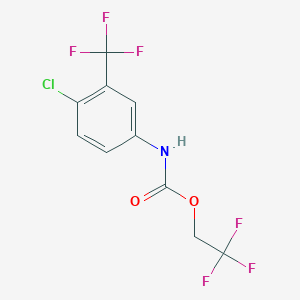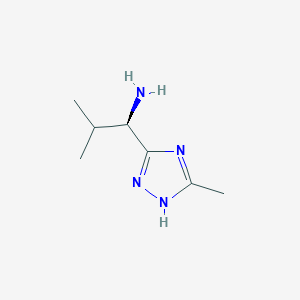
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H8Cl3N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-amine with aniline in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different chemical and biological properties.
科学的研究の応用
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline: This compound has a similar thiadiazole ring structure but differs in the substitution pattern.
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: Another thiadiazole derivative with different substituents, used in various chemical applications.
Uniqueness
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8Cl3N3S |
|---|---|
分子量 |
284.6 g/mol |
IUPAC名 |
3-(5-chlorothiadiazol-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C8H6ClN3S.2ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;;/h1-4H,10H2;2*1H |
InChIキー |
LHYVXFRMFAIRFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


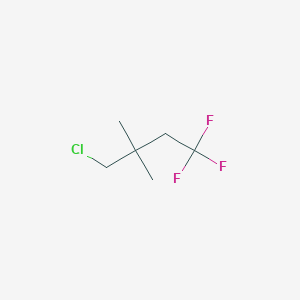
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
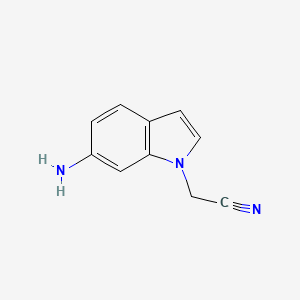
methanol](/img/structure/B13196394.png)
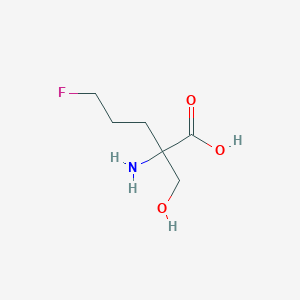
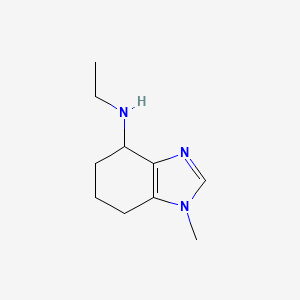
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
